molecular formula C13H13NO2 B2973234 2-Methyl-2-(quinolin-6-YL)propanoic acid CAS No. 1022283-51-7

2-Methyl-2-(quinolin-6-YL)propanoic acid

Cat. No.: B2973234
CAS No.: 1022283-51-7
M. Wt: 215.252
InChI Key: ZPAJTGQVZLTFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(quinolin-6-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a quinoline ring attached to a propanoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid group. One common method involves the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, dihydroquinoline, and substituted quinolines .

Scientific Research Applications

2-Methyl-2-(quinolin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 2-Methylquinoline
  • Quinoline-2-carboxylic acid

Uniqueness

2-Methyl-2-(quinolin-6-yl)propanoic acid is unique due to its specific structure, which combines the properties of both quinoline and propanoic acid. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-methyl-2-quinolin-6-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAJTGQVZLTFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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